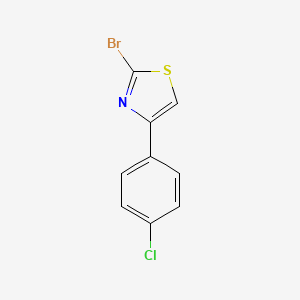

2-Bromo-4-(4-chlorophenyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRGRSYZRUCWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622014 | |

| Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39564-86-8 | |

| Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational Modeling and Biological Activity Investigations

In Silico Studies and Computational Chemistry Approaches

Computational methods provide a powerful lens through which to examine the properties and potential applications of 2-Bromo-4-(4-chlorophenyl)thiazole at the molecular level. These in silico techniques offer valuable insights that can guide further experimental research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-311G(d,p) or cc-pVDZ), are utilized to determine its optimized molecular geometry, including bond lengths and angles. researchgate.netresearchgate.net

From these calculations, key electronic properties and reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A larger energy gap generally suggests higher stability and lower reactivity. For some related thiazole (B1198619) derivatives, calculated HOMO-LUMO energy gaps have been reported to be around 4.25 eV, indicating good kinetic stability. researchgate.net

Global reactivity descriptors such as electronegativity, chemical hardness, and global softness are also calculated from HOMO and LUMO energies to further characterize the molecule's reactivity. These parameters are crucial for understanding how the molecule will interact with other chemical species.

| Parameter | Description | Typical Application |

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational data for all other computational analyses. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Predicts sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Predicts sites for nucleophilic attack. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Global Reactivity Descriptors | Parameters like hardness, softness, and electronegativity. | Quantifies the overall reactivity of the molecule. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.comamazonaws.com In the context of this compound and its derivatives, docking simulations are employed to explore their potential as ligands for various biological targets, such as proteins and enzymes. amazonaws.comamazonaws.com

These simulations can identify the binding mode and affinity of the compound within the active site of a target protein. For instance, docking studies on similar thiazole derivatives have been used to predict their binding interactions with microbial enzymes, providing a rationale for their potential antimicrobial activity. nih.govresearchgate.net The results of these simulations, often expressed as a docking score or binding energy, help in ranking potential drug candidates and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. amazonaws.comresearchgate.net Visualization tools like PyMOL and Discovery Studio are then used to analyze these interactions in detail. amazonaws.com

Pharmacokinetic (ADME) Predictions and Oral Bioavailability Assessment

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. nih.gov Computational tools are widely used to predict the ADME profile of compounds like this compound, helping to identify potential liabilities early in the research process. nih.gov

Online tools and software are used to calculate key physicochemical properties that influence a compound's pharmacokinetics. These properties are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rules to assess the "drug-likeness" and potential for good oral bioavailability. scielo.br For a series of 4-(4-chlorophenyl)thiazole compounds, in silico studies have suggested good oral availability based on these rules. scielo.br ADME predictions can provide insights into a compound's likely gastrointestinal absorption and ability to permeate biological membranes. amazonaws.com

| ADME Parameter | Description | Importance |

| Absorption | The process by which a drug enters the bloodstream. | Determines how much of the drug is available to have an effect. |

| Distribution | The dissemination of a drug throughout the fluids and tissues of the body. | Affects the concentration of the drug at its site of action. |

| Metabolism | The transformation of a drug into other compounds (metabolites). | Influences the duration of action and potential for toxicity. |

| Excretion | The removal of the drug and its metabolites from the body. | Determines the clearance rate of the drug. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, with red (negative potential) indicating areas prone to electrophilic attack and blue (positive potential) indicating areas susceptible to nucleophilic attack.

For heterocyclic compounds, MEP analysis can pinpoint specific atoms that are likely to be involved in chemical reactions. For example, in a related oxadiazole, the nitrogen atom of the ring was identified as a likely binding site for electrophilic attack. researchgate.net This information is crucial for understanding the molecule's reactivity and its potential interactions with biological macromolecules.

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. kayseri.edu.trnih.gov By mapping properties such as d_norm, d_i, and d_e onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov

For a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H, H···C/C···H, Cl···H/H···Cl, and O···H/H···O contacts. kayseri.edu.trnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov

Energy framework calculations can further complement this analysis by computing the interaction energies between molecules in the crystal, providing a more detailed understanding of the forces that govern the crystal packing.

Aromaticity Analysis (LOLIPOP, Ring Aromaticity Measures)

Comprehensive Evaluation of Pharmacological and Biological Activities

The thiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological properties. The specific compound, this compound, and its derivatives have been the subject of extensive research to explore their potential as therapeutic agents. This section details the biological and pharmacological activities of this class of compounds, focusing on their efficacy against a range of microbial pathogens and cancer cells.

The urgent need for new antimicrobial agents to combat drug resistance has driven the investigation of thiazole derivatives. The unique structural features of the 4-(4-chlorophenyl)thiazole core have been shown to be instrumental in its antimicrobial actions.

Neglected tropical diseases, such as leishmaniasis and Chagas disease, affect millions worldwide, and current treatments suffer from limitations like high toxicity and emerging resistance. scielo.br Thiazole derivatives have emerged as a promising area of research for new antiparasitic agents. scielo.br

A study evaluating a series of eight 4-(4-chlorophenyl)thiazole compounds demonstrated their potential against the protozoan pathogens Leishmania amazonensis and Trypanosoma cruzi. scielo.brscielo.br The compounds exhibited varied efficacy against the different life-cycle stages of the parasites. For L. amazonensis, the half-maximal inhibitory concentration (IC50) values against the promastigote form ranged from 19.86 µM to 200 µM. scielo.br The activity against the intracellular amastigote form, which is the clinically relevant stage in humans, was generally lower, with IC50 values from 101 µM to over 200 µM. scielo.br

The compounds showed more potent activity against T. cruzi, the causative agent of Chagas disease. Against the trypomastigote form, IC50 values were observed in the range of 1.67 µM to 100 µM. scielo.br For the amastigote form of T. cruzi, the IC50 values ranged from 1.96 µM to greater than 200 µM. scielo.br These findings highlight that thiazole compounds, particularly those with the 4-(4-chlorophenyl) scaffold, could serve as a basis for developing future antiparasitic drugs. scielo.br The presence of bromo (-Br) substituents has been noted in other studies to enhance antiparasitic activity in thiazole derivatives. nih.gov

| Parasite | Form | IC50 Range (µM) | Reference |

|---|---|---|---|

| Leishmania amazonensis | Promastigote | 19.86 - 200 | scielo.br |

| Amastigote | 101 - >200 | scielo.br | |

| Trypanosoma cruzi | Trypomastigote | 1.67 - 100 | scielo.br |

| Amastigote | 1.96 - >200 | scielo.br |

Derivatives of 2-amino-4-(4-chlorophenyl)thiazole have been synthesized and evaluated for their antibacterial properties against a spectrum of bacteria. In one study, a series of newly synthesized derivatives were tested against three Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis) and three Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis). researchgate.net The results indicated that the tested compounds showed no antibacterial activity against the Gram-negative strains. researchgate.net However, two of the compounds exhibited moderate activity against the Gram-positive species S. aureus and B. subtilis. researchgate.net

Another study involving N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally related, showed promising activity against S. aureus, B. subtilis, and E. coli. nih.gov The thiazole nucleus is thought to exert its antimicrobial effect by interfering with the biosynthesis of bacterial lipids, among other potential mechanisms. nih.gov Research on thiazolyl-thiourea derivatives has also identified compounds with promising efficacy toward staphylococcal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. mdpi.com

| Bacterial Strain | Gram Stain | Activity of 2-amino-4-(4-chlorophenyl)thiazole derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | Moderate | researchgate.net |

| Micrococcus luteus | Positive | Not specified | researchgate.net |

| Bacillus subtilis | Positive | Moderate | researchgate.net |

| Pseudomonas aeruginosa | Negative | Inactive | researchgate.net |

| Escherichia coli | Negative | Inactive | researchgate.net |

| Proteus mirabilis | Negative | Inactive | researchgate.net |

The same derivatives of 2-amino-4-(4-chlorophenyl)thiazole evaluated for antibacterial activity were also screened for their effects on the fungal species Candida albicans and Candida glabrata. researchgate.net The study revealed that the synthesized compounds exhibited distinguished antifungal activity against both yeast species. researchgate.net This suggests that the thiazole scaffold is a promising framework for the development of new antifungal agents. researchgate.net

Further research on related thiazole derivatives has confirmed their potential against Candida species. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were found to be active against C. albicans. nih.gov The antifungal activity of thiazoles is a significant area of investigation, especially given the rise of fungal infections in immunocompromised individuals. researchgate.net

| Fungal Species | Activity of 2-amino-4-(4-chlorophenyl)thiazole derivatives | Reference |

|---|---|---|

| Candida albicans | Distinguished Activity | researchgate.net |

| Candida glabrata | Distinguished Activity | researchgate.net |

Tuberculosis remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains, creating an urgent need for new antitubercular drugs. nih.govnih.gov The thiazole scaffold is recognized for its potential in this area. nih.gov Studies on Schiff bases of 2-amino thiazoles have demonstrated good antitubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some derivatives showing a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml. nih.gov

While direct studies on this compound are limited in this specific context, research on the broader class of 2-aminothiazole-4-carboxylate scaffolds has identified them as a promising new template for antitubercular agents. researchgate.net For example, one derivative in this class showed an MIC of 0.06 µg/ml against M. tuberculosis H37Rv. researchgate.net These findings collectively indicate that thiazole analogues, including those with a 4-chlorophenyl substitution, possess significant potential for the development of novel treatments for tuberculosis. nih.gov

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Schiff bases of 2-amino thiazoles | Mycobacterium tuberculosis H37Rv | 6.25 | nih.gov |

| 2-aminothiazole-4-carboxylate derivative | 0.06 | researchgate.net |

The thiazole moiety is a key component in several clinically approved anticancer drugs, and new derivatives are continuously being explored for their antiproliferative properties. Research into derivatives of this compound has revealed significant potential in this area.

A study focused on new thiazole derivatives synthesized from (Z)-2-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)ethan-1-one evaluated their cytotoxic activity against the MDA-MB-231 breast cancer cell line. researchgate.net One compound, in particular, demonstrated good inhibitory activity against VEGFR-2, a key receptor in tumor angiogenesis. researchgate.net This compound exhibited an IC50 value of 1.21 µM against MDA-MB-231 cells and was found to induce cell cycle arrest at the G1 and G2/M phases, as well as promote apoptosis. researchgate.net

In another study, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide were screened for anticancer activity against the MCF7 human breast adenocarcinoma cell line, with two compounds identified as being the most active. nih.gov The presence of an electron-withdrawing group, such as the chloro or bromo substituent on the phenyl ring at the 4-position of the thiazole, is considered a useful feature for antitumor activity. nih.gov

| Compound Series | Cancer Cell Line | Key Finding | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-hydrazinyl-4-(4-chlorophenyl)thiazole derivatives | MDA-MB-231 (Breast) | VEGFR-2 Inhibition, Apoptosis Induction | 1.21 | researchgate.net |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF7 (Breast) | Promising anticancer activity | Not specified | nih.gov |

Anticancer and Cytotoxicity Screening

Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, HCT116)

While direct cytotoxic data for this compound is not extensively available, research on structurally similar thiazole-based compounds provides significant insights. A series of thiazole-based stilbene (B7821643) analogs, which share the core thiazole structure, have been evaluated for their cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines. nih.gov

Many of these compounds demonstrated high cytotoxicity, with IC₅₀ values in the micromolar range. nih.gov For instance, the compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, a structural relative, exhibited a potent IC₅₀ value of 0.78 μM against MCF-7 cells. nih.gov Another analog, (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole, showed even greater cytotoxicity against HCT116 cells with an IC₅₀ of 0.62 μM. nih.gov These findings suggest that the 4-phenylthiazole (B157171) scaffold is a promising feature for developing cytotoxic agents. The presence of a bromo substituent, as in this compound, is a common strategy in medicinal chemistry to potentially enhance biological activity.

Further studies on other brominated heterocyclic compounds have also shown significant anticancer effects. For example, brominated plastoquinone (B1678516) analogs have displayed remarkable activity against a panel of cancer cell lines, including MCF-7 and HCT-116, with GI₅₀ values (50% growth inhibition) in the micromolar range. nih.gov Specifically, one such analog, BrPQ5, was particularly effective against MCF-7 breast cancer cells. nih.gov Additionally, a chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, was synthesized and showed moderate cytotoxic activity against MCF-7 cells with an IC₅₀ value of 42.19 µg/mL. researchgate.net

The following table summarizes the cytotoxic activity of some thiazole analogs and other brominated compounds against MCF-7 and HCT116 cell lines.

Interactive Data Table: Cytotoxicity of Thiazole Analogs and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 | 0.78 | nih.gov |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 | 0.62 | nih.gov |

| BrPQ5 (a brominated plastoquinone analog) | MCF-7 | GI₅₀ 2.21-3.21 | nih.gov |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | researchgate.net |

| Doxorubicin (Standard) | MCF-7 | ~6.9 µg/mL | nih.gov |

DNA Topoisomerase IB (Top1) Inhibitory Activity

DNA topoisomerase I (Top1) is a crucial enzyme in DNA replication and a validated target for anticancer drugs. nih.govmdpi.com The inhibitory potential of thiazole derivatives against this enzyme has been a subject of investigation. A study on thiazole-based stilbene analogs revealed that these compounds possess varying degrees of Top1 inhibitory activity. nih.govnih.gov

Among the tested analogs, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole was identified as a potent Top1 inhibitor, with an activity level comparable to that of Camptothecin (CPT), a well-known Top1 inhibitor. nih.govnih.gov The study also highlighted that a previously reported compound, (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole, exhibited significant Top1 inhibition, suggesting that the bromo-thiazole scaffold could be a key contributor to this activity. nih.gov Other research into different heterocyclic systems, such as thiazacridine derivatives, has also demonstrated that these molecules can act as Top1 inhibitors, likely through DNA intercalation. mdpi.com

The structural features of this compound, particularly the brominated thiazole ring, align with those of compounds that have shown promise as Top1 inhibitors.

Antioxidant Activity Assays (e.g., DPPH, Hydroxyl Radical Scavenging)

The thiazole ring is a component of many compounds with established biological activities, including antioxidant properties. nih.govglobalresearchonline.net The antioxidant potential of various thiazole derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.

For instance, a review highlighted that a 4-aminothiazole hybrid, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, demonstrated significant antioxidant potential in scavenging free radicals. mdpi.com Another study on new thiazole derivatives carrying an indole (B1671886) moiety also reported good antioxidant activity, with some compounds showing better performance than the standard drug Trolox. globalresearchonline.net While specific data for this compound is not available, the collective evidence for the antioxidant capacity of the thiazole scaffold is strong. nih.govglobalresearchonline.net The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Investigations of Other Therapeutic Potentials

Beyond its potential in cancer therapy and as an antioxidant, the this compound scaffold is being investigated for a range of other therapeutic applications.

The thiazole nucleus is a key feature in many anti-inflammatory agents. nih.gov The mechanism of action is often through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. researchgate.net Research on benzothiazole (B30560) derivatives, which contain a fused benzene (B151609) and thiazole ring, has shown that these compounds can exert anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells. nih.govturkjps.org

A review of 2-aminothiazole-based compounds also underscores their potential as anti-inflammatory agents. mdpi.com While direct experimental validation for this compound is pending, the established anti-inflammatory profile of the broader thiazole family suggests this is a promising area for future research. nih.govmdpi.comresearchgate.net

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.govnih.gov Several thiazole and related heterocyclic derivatives have been investigated for their ability to inhibit this enzyme.

One study detailed the synthesis and evaluation of new hydrazinecarbothioamides and 4-thiazolidinones bearing an imidazo[2,1-b]thiazole (B1210989) moiety. nih.gov Within this series, the compound 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide was identified as having the best aldose reductase inhibitory activity. nih.gov This finding highlights the potential importance of the bromophenyl and thiazole-related structures in designing effective aldose reductase inhibitors. Although these are structurally different from this compound, they point to the relevance of this scaffold in antidiabetic research.

The search for new antimalarial drugs is a global health priority, and heterocyclic compounds, including thiazoles, are a fertile ground for discovery. nih.govglobalresearchonline.net While specific antimalarial screening data for this compound is not prominent in the literature, related structures have been investigated.

For example, a study on halogenated analogues of thiaplakortone A, a marine natural product, explored their antimalarial activity. nih.gov The study found that a mono-brominated analogue displayed the best activity against Plasmodium falciparum, with greater efficacy against a drug-resistant strain. nih.gov This suggests that the inclusion of a bromine atom can be beneficial for antimalarial potency. Other research has focused on the synthesis and evaluation of various thiazole derivatives as potential antimalarial agents. nih.gov

Antihypertensive Activity

Thiazole and its derivatives have been identified as possessing antihypertensive properties. nih.gov Studies on various thiazole-containing compounds have shown their potential to act as antihypertensive agents through different mechanisms, including as α-blockers and renin inhibitors. clockss.orgnih.gov

Research into a series of thiazole derivatives has indicated that substitutions on the aromatic ring play a crucial role in their antihypertensive α-blocking activity. clockss.org For instance, it has been observed that mono-substitution at the C4 position of an aromatic ring with a chloro group can lead to activity comparable to the reference drug Minoxidil. clockss.org Furthermore, a study on 2-amino-4-thiazolyl derivatives demonstrated that certain compounds in this class exhibited oral blood pressure-lowering activity in high-renin normotensive monkeys. nih.gov Another class of related heterocyclic compounds, 2-aryl-5-hydrazino-1,3,4-thiadiazoles, has also been investigated for antihypertensive effects, with preliminary studies suggesting their action is due to a direct relaxant effect on vascular smooth muscle. nih.gov While direct studies on this compound are limited, the presence of the 4-chlorophenyl group at the C4 position is a feature consistent with observed antihypertensive activity in other thiazole derivatives.

A summary of antihypertensive activity in related thiazole derivatives is presented below:

| Compound Series | Key Findings | Reference(s) |

| Thiazole derivatives with pyrazole (B372694) moiety | Mono-substitution with a 4-chloro group on the aromatic ring resulted in activity similar to Minoxidil. | clockss.org |

| 2-Amino-4-thiazole-containing renin inhibitors | Four compounds showed oral blood pressure-lowering effects in monkeys. | nih.gov |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | The hypotensive action is suggested to be from direct relaxation of vascular smooth muscle. | nih.gov |

Anticonvulsant Activity

The thiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. nih.govbiointerfaceresearch.com A number of thiazole derivatives have demonstrated significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comtandfonline.com

The substitution pattern on the thiazole ring is critical for anticonvulsant potency. Specifically, the nature of the substituent at the 4-position of the thiazole ring has been a focus of investigation. Studies have shown that derivatives bearing a 4-aryl group, particularly a halogen-substituted phenyl ring, often exhibit notable anticonvulsant effects. nih.govtandfonline.com For example, a study on novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles revealed that compounds with F-, Cl-, and Br-substituents at the para-position of the phenyl ring at C4 of the thiazole demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ) model. tandfonline.com One particular derivative, 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, showed high activity in both MES and PTZ screens. tandfonline.com Similarly, imidazolyl and triazolyl derivatives of (2-(4-chlorophenyl)thiazol-4-yl)methyl have also displayed high anticonvulsant activity. tandfonline.com These findings underscore the importance of the 4-chlorophenyl and related halogenated phenyl groups for this biological activity.

The table below summarizes the anticonvulsant activity of relevant thiazole derivatives.

| Compound Derivative | Key Findings on Anticonvulsant Activity | Reference(s) |

| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | Showed high activity in both MES and PTZ tests. | tandfonline.com |

| 1-((2-(4-chlorophenyl)thiazol-4-yl)methyl)-1H-imidazole | Exhibited high anticonvulsant activity in MES and PTZ models. | tandfonline.com |

| (E)-4-(4-Bromophenyl)-2-(2-(cyclopentylmethylene)hydrazinyl)thiazole | Demonstrated significant anticonvulsant activity in the PTZ model. | tandfonline.com |

| (E)-4-(4-Chlorophenyl)-2-(2-(cyclopentylmethylene)hydrazinyl)thiazole | Showed significant anticonvulsant activity in the PTZ model. | tandfonline.com |

Antiallergic and Antipsychotic Properties

The versatility of the thiazole scaffold extends to its potential application in treating allergic and psychotic disorders. nih.gov Reviews of the biological activities of thiazole derivatives consistently list both antiallergic and antipsychotic effects as being associated with this heterocyclic core. nih.govglobalresearchonline.net The structural diversity achievable through substitution on the thiazole ring allows for the modulation of its physicochemical properties, enabling interaction with a wide range of biological targets, including those relevant to allergic and psychotic pathways. While specific research focusing on the antiallergic and antipsychotic properties of this compound has not been extensively reported, the established profile of the broader thiazole class suggests this as a potential area for future investigation.

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) Analyses

Elucidation of Key Structural Features for Enhanced Biological Potency

Structure-activity relationship (SAR) studies of thiazole derivatives consistently highlight the importance of the substitution pattern on the thiazole ring for various biological activities. nih.govnih.gov The nature and position of substituents at the C2 and C4 positions are particularly critical in defining the potency and selectivity of these compounds.

For many biological activities, the presence of an aryl group at the C4 position is a key feature. nih.govnih.gov In the context of this compound, the 4-chlorophenyl moiety is significant. SAR studies on other thiazole series have shown that a para-halogen-substituted phenyl group attached to the thiazole ring can be crucial for activity. nih.gov For instance, in a series of antimicrobial thiazole derivatives, the presence of a bromine atom at the para-position of the phenyl ring was found to be essential for activity. nih.gov Similarly, in the development of renin inhibitors, the 2-amino-4-thiazolyl moiety served as a key component for potent activity. nih.gov

The substituent at the C2 position also plays a pivotal role. The bromine atom in this compound is an electron-withdrawing group that can influence the electronic environment of the entire molecule, affecting its interaction with biological targets. In some series, the presence of two linked thiazoles has been shown to be a requirement for cytotoxic activity, emphasizing the importance of the core heterocyclic structure. researchgate.net

Impact of Substituent Electronic Properties on Activity

The electronic properties of substituents on the thiazole ring, particularly their electron-donating or electron-withdrawing nature, have a profound impact on the biological activity of the molecule. nih.govglobalresearchonline.net In this compound, both the bromine at C2 and the chloro substituent on the C4-phenyl group are electron-withdrawing.

The presence of electron-withdrawing groups can significantly alter the reactivity and binding affinity of the compound. For example, in the context of antimicrobial activity, an electron-withdrawing bromine group at the para-position of the phenyl ring was found to be essential. nih.gov Conversely, the incorporation of a potent electron-withdrawing group, such as a nitro group, can lead to a reduction in basicity and nucleophilicity of the thiazole ring. globalresearchonline.net

Studies on other heterocyclic systems have also demonstrated the importance of halogen substituents. An investigation into cobalt bis(dicarbollide) derivatives showed that increasing the atomic mass of the halogen substituent (from fluorine to iodine) improved biological activity, suggesting that the specific nature of the halogen is a key determinant of efficacy. rsc.org The combination of a bromo and a chloro substituent in this compound creates a distinct electronic profile that likely governs its interaction with specific biological targets.

Correlations between Molecular Structure and Chemical Reactivity

The chemical reactivity of a molecule, which is intrinsically linked to its biological activity, can be explored through advanced computational modeling. Techniques such as Density Functional Theory (DFT) provide insights into the electronic structure and reactivity of complex organic compounds. mdpi.com

A comprehensive study on a molecule containing both a bromo group and a 4-chlorophenyl moiety, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, utilized DFT to predict global reactivity descriptors. mdpi.comdntb.gov.ua Such analyses can determine the electronic chemical potential, which indicates the tendency and direction of electron density transfer during a chemical reaction. mdpi.com Furthermore, these computational methods can identify the most probable sites for nucleophilic and electrophilic attacks within the molecule. mdpi.com

Applying similar computational approaches to this compound would allow for a detailed understanding of its structure-reactivity relationship. Frontier molecular orbital analysis could reveal its energy gap, indicating its chemical reactivity and potential for biological activity. dntb.gov.ua Hirshfeld surface analysis could visualize and quantify intermolecular interactions, providing a detailed picture of how the molecule might interact within a biological system. mdpi.com This type of in-silico investigation is invaluable for predicting the behavior of the compound and guiding the design of new, more potent derivatives.

Mechanistic Investigations of Biological Action

The biological activities of this compound and related thiazole derivatives are underpinned by their interactions with specific biomolecules, leading to the modulation of key cellular pathways. Computational modeling and experimental studies have begun to shed light on these mechanisms at a molecular level.

Elucidation of Molecular Targets and Binding Mechanisms

Research into the molecular interactions of thiazole-containing compounds has identified several key protein targets. The thiazole ring, with its sulfur and nitrogen heteroatoms, is crucial for forming specific interactions within the binding sites of these proteins. nih.gov Molecular docking studies and biological assays on analogous compounds suggest that this compound likely engages with targets through a combination of hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Potential molecular targets for thiazole derivatives include enzymes critical for microbial survival, cell signaling, and DNA replication. One significant target in fungi is lanosterol (B1674476) 14α-demethylase (CYP51A1) , a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov The inhibitory mechanism of azole-containing compounds, a class to which thiazoles belong, often involves the nucleophilic nitrogen atom of the heterocyclic ring coordinating with the heme iron atom in the enzyme's active site. nih.gov This interaction blocks the normal function of the enzyme, leading to the depletion of ergosterol and arresting fungal growth. nih.gov

In the context of cancer and inflammation, protein kinases represent a major class of targets for thiazole derivatives. nih.govnih.gov These enzymes are fundamental to cellular signal transduction, and their abnormal function is a hallmark of many diseases. nih.govnih.gov Thiazole compounds can act as inhibitors of both serine/threonine and tyrosine kinases. nih.gov The binding mechanism often involves the nitrogen and sulfur atoms of the thiazole ring forming hydrogen bonds with amino acid residues in the kinase's active site. nih.gov

Another identified target is DNA Topoisomerase IB , an enzyme that plays a crucial role in relaxing DNA supercoils during replication and transcription. Certain thiazole-based analogs have been shown to inhibit this enzyme, and molecular docking studies have helped to visualize the potential binding modes within the enzyme-DNA complex. nih.gov

Additionally, enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX) , have been identified as targets. Some 2-amino-4-aryl thiazoles act as competitive inhibitors of 5-LOX, suggesting a mechanism that directly interferes with the binding of the natural substrate to the enzyme's active site. rsc.org

| Potential Molecular Target | Associated Biological Process | Postulated Binding Mechanism | Reference |

|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51A1) | Fungal ergosterol biosynthesis | Coordination of thiazole nitrogen with the heme iron in the active site. | nih.gov |

| Protein Kinases (e.g., PI3K, AKT, CDKs) | Cell signaling, proliferation, and survival | Hydrogen bonding between thiazole heteroatoms and amino acid residues in the kinase active site. | nih.govnih.gov |

| DNA Topoisomerase IB | DNA replication and transcription | Interaction with the enzyme-DNA complex. | nih.gov |

| 5-Lipoxygenase (5-LOX) | Inflammatory mediator synthesis | Competitive inhibition at the enzyme's active site. | rsc.org |

| Phosphodiesterase-4 (PDE4) | cAMP signaling and inflammation | Inhibition of the active site, preventing cAMP degradation. | nih.gov |

Cellular Pathway Modulation Studies

The interaction of thiazole derivatives with their molecular targets initiates a cascade of downstream effects, leading to the modulation of entire cellular pathways. By inhibiting key enzymes, these compounds can effectively disrupt processes essential for pathogen viability or aberrant cell function in diseases like cancer and inflammatory disorders.

Inhibition of lanosterol 14α-demethylase directly disrupts the ergosterol biosynthesis pathway in fungi. nih.gov This leads to an accumulation of toxic sterol intermediates and a loss of membrane integrity, ultimately causing the cessation of fungal growth and cell death. nih.gov

By targeting protein kinases, thiazole compounds can modulate critical signaling pathways such as the PI3K/AKT/mTOR pathway . nih.gov Aberrant activation of this pathway is common in cancer and promotes cell growth, survival, and angiogenesis. nih.gov Inhibition by thiazole derivatives can downregulate these effects. Similarly, by inhibiting cyclin-dependent kinases (CDKs), these compounds can interfere with the cell cycle regulation pathway , leading to cell cycle arrest and preventing the proliferation of cancer cells. nih.gov

The inhibition of 5-LOX by thiazole analogs directly impacts the leukotriene biosynthesis pathway . rsc.org Leukotrienes are potent inflammatory mediators, and by blocking their production, these compounds can exert anti-inflammatory effects. rsc.org

Furthermore, studies on related heterocyclic inhibitors have highlighted the modulation of the phosphodiesterase-4 (PDE4)-mediated cAMP signaling pathway . PDE4 is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4, particularly the PDE4B isoform which is abundant in inflammatory cells, leads to an increase in intracellular cAMP levels. nih.gov Elevated cAMP activates protein kinase A (PKA) and other downstream effectors, which in turn can suppress the production of pro-inflammatory cytokines, demonstrating a clear link between target inhibition and cellular response. nih.gov

| Modulated Cellular Pathway | Key Molecular Target | Resulting Cellular Effect | Reference |

|---|---|---|---|

| Ergosterol Biosynthesis | Lanosterol 14α-demethylase | Disruption of fungal cell membrane integrity. | nih.gov |

| PI3K/AKT/mTOR Signaling | PI3K, AKT kinases | Inhibition of cancer cell growth, survival, and angiogenesis. | nih.gov |

| Cell Cycle Regulation | Cyclin-Dependent Kinases (CDKs) | Induction of cell cycle arrest and anti-proliferative effects. | nih.gov |

| Leukotriene Biosynthesis | 5-Lipoxygenase (5-LOX) | Reduction in the production of pro-inflammatory mediators. | rsc.org |

| cAMP-mediated Signaling | Phosphodiesterase-4 (PDE4) | Increased intracellular cAMP, leading to anti-inflammatory responses. | nih.govnih.gov |

Future Research Directions and Therapeutic Applications of 2 Bromo 4 4 Chlorophenyl Thiazole Derivatives

Development of Novel Therapeutic Agents Targeting Neglected Tropical Diseases

Neglected tropical diseases (NTDs) affect millions globally, yet research and development for new treatments remain underfunded. Thiazole (B1198619) derivatives have emerged as a key area of investigation for new therapies. Specifically, derivatives of 4-(4-chlorophenyl)thiazole have been synthesized and evaluated for their potential against the parasites responsible for leishmaniasis and trypanosomiasis (Chagas disease). scielo.br

In one study, a series of eight compounds based on the 4-(4-chlorophenyl)thiazole scaffold were synthesized and tested against Leishmania amazonensis and Trypanosoma cruzi. The in silico analysis of these compounds suggested good oral availability, a crucial factor for drugs intended for use in resource-limited settings. The subsequent in vitro testing revealed significant antiparasitic activity. scielo.br For instance, several derivatives showed potent activity against the promastigote form of L. amazonensis, with IC₅₀ values indicating higher efficacy than some current treatments. scielo.br This line of research highlights the potential of the 4-(4-chlorophenyl)thiazole core structure in the development of new drugs for these devastating diseases.

Table 1: Leishmanicidal and Trypanocidal Activity of 4-(4-chlorophenyl)thiazole Derivatives

| Compound ID | Target Organism | Form | IC₅₀ (µM) |

| 1a | Leishmania amazonensis | Promastigote | >193.23 |

| 1b | Leishmania amazonensis | Promastigote | 100.91 |

| 1c | Leishmania amazonensis | Promastigote | 32.78 |

| 1d | Leishmania amazonensis | Promastigote | 45.49 |

| 1e | Trypanosoma cruzi | TCT | >200 |

| 1f | Trypanosoma cruzi | TCT | 185.3 |

| 1g | Trypanosoma cruzi | TCT | 163.7 |

| 1h | Trypanosoma cruzi | TCT | 179.8 |

Source: Adapted from in vitro evaluation data. scielo.br

Exploration of Broad-Spectrum Antimicrobial and Antifungal Chemotypes

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov Thiazole derivatives are well-established for their antibacterial and antifungal properties. mdpi.commdpi.com Research into derivatives of 2-amino-4-(4-chlorophenyl)thiazole, which can be synthesized from its 2-bromo precursor, has yielded compounds with notable activity against a range of microbes. researchgate.netrdd.edu.iq

Studies have shown that modifications at the 2-amino position of the 4-(4-chlorophenyl)thiazole ring can lead to potent antimicrobial agents. For example, the synthesis of thiourea (B124793) derivatives from 2-amino-4-(4-chlorophenyl)thiazole resulted in compounds with moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and significant antifungal activity against Candida albicans and Candida glabrata. rdd.edu.iq All tested compounds, however, showed no activity against Gram-negative bacteria. researchgate.net These findings underscore the value of the 4-(4-chlorophenyl)thiazole scaffold as a template for creating new chemotypes to combat infectious microorganisms. mdpi.combohrium.com

Table 2: Antimicrobial Activity of 2-Amino-4-(4-chlorophenyl)thiazole Derivatives

| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | C. albicans (MIC µg/mL) | C. glabrata (MIC µg/mL) |

| Compound 5 | >100 | >100 | 100 | 100 |

| Compound 6 | >100 | >100 | 100 | 100 |

| Compound 7 | 100 | 100 | >100 | >100 |

| Compound 8 | 100 | 100 | 100 | 100 |

Source: Adapted from well diffusion technique data. researchgate.net

Advanced Drug Design Strategies based on Thiazole Scaffolds

The thiazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can provide useful ligands for more than one type of biological receptor. researchgate.netresearchgate.net This versatility makes it an excellent starting point for designing new therapeutic agents. spast.orgnih.gov Advanced drug design strategies leverage this scaffold by systematically modifying its structure to optimize interactions with specific biological targets.

For derivatives of 2-Bromo-4-(4-chlorophenyl)thiazole, drug design efforts focus on structure-activity relationship (SAR) studies. These studies explore how different chemical groups attached to the thiazole core influence biological activity. For instance, the introduction of amide linkages or other functional groups at the 2-position can dramatically alter a compound's antimicrobial or anticancer properties. nih.gov Molecular docking studies are often used to predict how these new derivatives will bind to target proteins, such as tubulin in cancer cells or essential enzymes in bacteria, guiding the synthesis of more potent and selective molecules. researchgate.netresearchgate.net

Continuous Advancements in Synthetic Methodologies for Thiazole Derivatives

The ability to efficiently create diverse libraries of thiazole derivatives is crucial for drug discovery. bohrium.com While the Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone method, continuous advancements in synthetic methodologies are expanding the chemical space available to medicinal chemists. mdpi.combenthamdirect.com

The synthesis of 4-(4-chlorophenyl)thiazole derivatives typically involves the Hantzsch condensation of 2-bromo-1-(4-chlorophenyl)ethan-1-one with a thiourea or thioamide derivative. scielo.brrdd.edu.iqfrontiersin.org Modern synthetic chemistry focuses on improving the efficiency, yield, and versatility of such reactions. This includes the development of new catalysts, the use of microwave-assisted synthesis to reduce reaction times, and the creation of multi-step, one-pot procedures to streamline the production of complex molecules. nih.gov These advancements enable the rapid generation of novel this compound derivatives for biological screening. scilit.com

Integrated Computational and Experimental Approaches in Drug Discovery

Modern drug discovery has moved away from traditional trial-and-error methods towards a more rational, integrated approach that combines computational and experimental techniques. jddhs.com The development of this compound derivatives is a prime example of this synergy.

The process often begins with in silico methods. researchgate.net A virtual library of potential derivatives is designed and subjected to computational screening. Molecular docking is used to predict the binding affinity of the designed compounds to a specific biological target, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help to identify candidates with favorable drug-like properties. jddhs.com

The most promising candidates identified through these computational models are then synthesized in the laboratory. researchgate.net Following their synthesis and structural confirmation, these compounds undergo in vitro biological evaluation to validate the computational predictions. scielo.br This integrated workflow, which has been successfully applied to thiazole-based drug candidates, accelerates the identification of lead compounds, reduces costs, and increases the efficiency of the drug discovery process. researchgate.netjddhs.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-4-(4-chlorophenyl)thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of precursor thiazoles. For example, a protocol for 2-Bromo-4-phenyl-1,3-thiazole involves reacting 4-phenyl-2-aminothiazole with CuBr and n-butyl nitrite in acetonitrile under reflux (333 K for 15 min), followed by purification via silica gel chromatography (heptane/ethyl acetate) and crystallization (53% yield) . Key variables include stoichiometry of CuBr (1.6 equivalents) and nitrite, solvent choice (acetonitrile enhances reactivity), and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Reveals aromatic proton environments (e.g., δ 7.40–8.16 ppm for phenyl/thiazole protons in analogs) .

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch near 600 cm⁻¹, thiazole ring vibrations at 1420–1476 cm⁻¹) .

- Elemental Analysis : Validates purity (e.g., C: 45.02%, H: 2.52% calculated for C₉H₆BrNS) .

Q. What preliminary assays are used to evaluate the biological activity of thiazole derivatives?

- Methodological Answer : In vitro assays against pathogens (e.g., leishmaniasis, trypanosomiasis) are common. For example, analogs like 4-(4-chlorophenyl)thiazoles are screened for IC₅₀ values using parasite viability assays (e.g., MTT or resazurin-based methods), with dose-response curves generated to assess potency .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., Leishmania cysteine proteases). Key parameters include ligand conformational sampling (Lamarckian GA) and scoring functions (e.g., binding affinity in kcal/mol) .

- QSAR Models : Correlate substituent electronic effects (Hammett σ constants) with activity data to optimize substituent selection .

Q. What crystallographic data elucidate the structural stability of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (120 K) reveals bond angles (e.g., thiazole ring twist: 7.45° relative to phenyl) and intermolecular interactions (π-π stacking: 3.815 Å; S···Br contacts: 3.54 Å). Refinement with SHELXTL software (R factor: 0.029) ensures accuracy in atomic displacement parameters .

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors: temperature (323–343 K), solvent polarity (acetonitrile vs. DMF), and catalyst loading (1–2 eq CuBr). Response surface methodology (RSM) identifies optimal conditions (e.g., 333 K, acetonitrile, 1.6 eq CuBr) to maximize yield while minimizing byproduct formation .

Q. What strategies resolve contradictions in reported biological data for thiazole analogs?

- Methodological Answer : Meta-analysis of IC₅₀ values across studies using standardized protocols (e.g., fixed parasite strain, consistent assay duration). For example, discrepancies in trypanocidal activity may arise from assay sensitivity differences (resazurin vs. microscopy endpoints), necessitating normalization to a reference compound .

Q. How do substituent effects (e.g., Cl, Br) influence the electronic properties of the thiazole ring?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) show bromine’s electron-withdrawing effect reduces thiazole ring electron density, altering reactivity in nucleophilic substitutions. Comparative HOMO-LUMO gaps for Cl vs. Br analogs predict bromine’s superior leaving-group potential .

Methodological Notes

- Synthesis : Prioritize inert atmospheres to prevent bromine displacement by moisture.

- Characterization : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) for unambiguous identification.

- Biological Testing : Include positive controls (e.g., miltefosine for leishmaniasis) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.